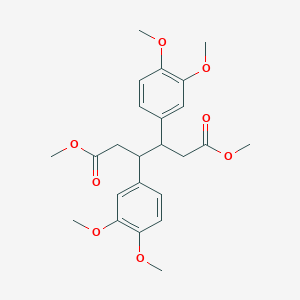

Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate

Beschreibung

Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate (CAS: 116435-60-0) is a synthetic ester derivative of adipic acid, featuring two 3,4-dimethoxyphenyl substituents at the β and γ positions of the adipate backbone.

Eigenschaften

Molekularformel |

C24H30O8 |

|---|---|

Molekulargewicht |

446.5 g/mol |

IUPAC-Name |

dimethyl 3,4-bis(3,4-dimethoxyphenyl)hexanedioate |

InChI |

InChI=1S/C24H30O8/c1-27-19-9-7-15(11-21(19)29-3)17(13-23(25)31-5)18(14-24(26)32-6)16-8-10-20(28-2)22(12-16)30-4/h7-12,17-18H,13-14H2,1-6H3 |

InChI-Schlüssel |

BFGVZIILGIKTHG-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(CC(=O)OC)C(CC(=O)OC)C2=CC(=C(C=C2)OC)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate typically involves the esterification of adipic acid with 3,4-dimethoxyphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an excess of methanol to drive the reaction to completion. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors. The product is then subjected to rigorous purification processes to ensure it meets the required standards for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of polymers and other industrial materials.

Wirkmechanismus

The mechanism of action of Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Dimethyl Adipate (CAS: 627-93-0)

- Structure : A simple diester of adipic acid without aromatic substituents.

- Physical Properties : Lower molecular weight (174.19 g/mol) compared to the target compound. Its lack of aromatic groups results in higher volatility and lower melting point .

- Applications : Used as a plasticizer and solvent in industrial processes, contrasting with the research-specific applications of the target compound .

Dimethyl 3,4-Di(p-Anisyl)Adipate

- Structure : Features p-anisyl (4-methoxyphenyl) groups instead of 3,4-dimethoxyphenyl groups.

- NMR Differentiation : The aromatic substitution pattern leads to distinct ¹H NMR shifts. For example, the para-methoxy groups in p-anisyl derivatives produce simpler splitting patterns compared to the ortho- and para-methoxy interactions in 3,4-dimethoxyphenyl analogs .

- Reactivity : The electron-donating methoxy groups in both compounds enhance stability under alkaline conditions, though steric hindrance from 3,4-dimethoxyphenyl groups may slow reaction kinetics .

Methyl Adipate Derivatives in Natural Extracts

- Natural Occurrence : Dimethyl adipate is identified in Phyllanthus emblica (Malacca fruit) extracts alongside methyl pentanedioate and succinic acid dimethyl ester. These naturally occurring esters lack aromatic substituents, limiting their utility in pharmacological research compared to synthetic analogs like the target compound .

- Functional Role : Natural esters are often associated with flavor or fragrance profiles, whereas synthetic derivatives are tailored for stability and bioactivity .

Physicochemical and Reactivity Profiling

Table 1: Comparative Data for Dimethyl Adipate Derivatives

Key Reactivity Insights:

- Alkaline Cleavage: The β-O-4 bond in lignin model compounds with 3,4-dimethoxyphenyl groups (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) undergoes cleavage under mild alkaline conditions, producing 3,4-dimethoxybenzoic acid. This suggests that the target compound’s methoxy-rich structure may favor oxidative degradation pathways .

- Synthetic Challenges : The steric bulk of 3,4-dimethoxyphenyl groups complicates esterification reactions, requiring optimized catalysts compared to simpler adipate esters .

Pharmacological and Industrial Relevance

- Biological Potential: While caffeic acid (3,4-dihydroxybenzeneacrylic acid) exhibits antioxidant and anti-inflammatory properties due to hydroxyl groups, the methoxy groups in the target compound may reduce bioavailability but enhance metabolic stability .

- Cost and Availability : The target compound is priced significantly higher (e.g., ¥27,500/g for related dimethoxy-substituted reagents) than simpler adipate esters, reflecting its specialized synthesis and niche applications .

Biologische Aktivität

Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate features a backbone of adipic acid esterified with two 3,4-dimethoxyphenyl groups. The synthesis typically involves the esterification of adipic acid with 3,4-dimethoxyphenol in the presence of a catalyst under reflux conditions with methanol as a solvent. The purity of the compound is often enhanced through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its structural properties, particularly the methoxy groups which can engage in hydrogen bonding and other interactions with biological macromolecules. These interactions may influence various pathways and targets relevant to therapeutic effects. For instance:

- Enzyme Interaction : The methoxy groups may enhance binding affinity to specific enzymes or receptors, potentially modulating their activity.

- Antioxidant Activity : The compound has been investigated for its antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals.

Biological Activity

Research indicates that Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate exhibits several biological activities:

- Anti-inflammatory Effects : Studies suggest that the compound may reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

- Antioxidant Properties : Its ability to neutralize free radicals has been documented, contributing to cellular protection against oxidative damage.

- Antitumor Activity : Preliminary studies have shown that it may inhibit the growth of certain cancer cell lines, suggesting a potential role in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduced TNF-alpha levels in cell cultures | |

| Antioxidant | Scavenging of DPPH radicals | |

| Antitumor | Inhibition of proliferation in MCF-7 breast cancer cells |

Detailed Research Findings

- Anti-inflammatory Study : A study conducted on cell cultures demonstrated that treatment with Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate resulted in a significant reduction in TNF-alpha levels, a key pro-inflammatory cytokine. This suggests its potential utility in managing inflammatory conditions.

- Antioxidant Activity : In assays measuring radical scavenging activity, the compound showed a notable ability to neutralize DPPH radicals, indicating strong antioxidant properties. This activity is crucial for reducing oxidative stress-related damage in cells.

- Antitumor Effects : In vitro experiments on MCF-7 breast cancer cells revealed that the compound inhibited cell proliferation significantly at certain concentrations. This effect warrants further investigation into its mechanism and potential as an anticancer agent.

Comparison with Similar Compounds

Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate can be compared to other compounds with similar structural features:

| Compound Name | Structure Similarity | Notable Effects |

|---|---|---|

| 3,4-Dimethoxyphenethylamine | Similar methoxy groups | Neurotransmitter modulation |

| Mescaline | Phenethylamine backbone | Psychedelic effects |

The unique adipate backbone combined with two 3,4-dimethoxyphenyl groups imparts distinct properties not found in these analogues, potentially leading to unique biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.